molecular formula C17H16ClN3O2 B7341824 N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

Cat. No. B7341824
M. Wt: 329.8 g/mol
InChI Key: ULHGOADOXPJTBE-SNVBAGLBSA-N
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Description

N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of benzimidazole derivatives and has been found to possess promising biological activities.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by targeting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. Inhibition of these pathways has been linked to the anticancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects
This compound has been found to exert various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Furthermore, this compound has been found to possess antiviral activity against the hepatitis B virus by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Furthermore, this compound exhibits potent biological activities at low concentrations, making it a promising candidate for further drug development. However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Furthermore, the development of novel formulations of this compound with improved solubility and bioavailability could increase its potential for clinical use.

Synthesis Methods

The synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide involves the reaction of 4-chloroacetophenone with ethylamine to form 1-(4-chlorophenyl) ethylamine, which is then reacted with 2-mercapto-3-methylbenzoic acid to produce this compound. The synthesis of this compound has been optimized and can be performed using various methods, including microwave-assisted synthesis and solvent-free synthesis.

Scientific Research Applications

N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antiviral properties. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. Furthermore, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-10(11-3-6-13(18)7-4-11)19-16(22)12-5-8-14-15(9-12)21(2)17(23)20-14/h3-10H,1-2H3,(H,19,22)(H,20,23)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHGOADOXPJTBE-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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